2h-Furo[3,2-g]indole
CAS No.: 103671-62-1
Cat. No.: VC0008588
Molecular Formula: C10H7NO
Molecular Weight: 157.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103671-62-1 |
|---|---|
| Molecular Formula | C10H7NO |
| Molecular Weight | 157.172 |
| IUPAC Name | 2H-furo[3,2-g]indole |
| Standard InChI | InChI=1S/C10H7NO/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-5H,6H2 |
| Standard InChI Key | LWEWYQLEULSQKY-UHFFFAOYSA-N |
| SMILES | C1C=C2C=CC3=CC=NC3=C2O1 |
Introduction
Chemical Structure and Properties
Structural Features
2h-Furo[3,2-g]indole (CAS No.: 103671-62-1) is characterized by its fused heterocyclic structure comprising interconnected furan and indole ring systems. The molecular formula is C10H7NO with a precise molecular weight of 157.172 g/mol. The compound's IUPAC name is 2H-furo[3,2-g]indole, indicating the specific arrangement of the furan ring fused to the g-face of the indole core. This structural configuration creates a unique three-dimensional architecture with distinct electronic properties and reactivity patterns.
The standard InChI representation of the compound is InChI=1S/C10H7NO/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-5H,6H2, which provides a standardized digital encoding of the molecular structure. The corresponding InChIKey is LWEWYQLEULSQKY-UHFFFAOYSA-N, offering a fixed-length identifier that facilitates database searches and structural comparisons across chemical repositories.
Biological Activities and Research Applications
Structure-Activity Relationships
The biological activities of furo-indole compounds are strongly influenced by their structural features and substitution patterns. The position of the furan ring relative to the indole core, as well as the nature and location of substituents, can significantly impact a compound's biological profile. Understanding these structure-activity relationships is crucial for the rational design of 2h-Furo[3,2-g]indole derivatives with enhanced biological properties .
Derivatives and Related Compounds
Structural Derivatives
Several derivatives of the basic furo-indole scaffold have been synthesized and characterized, offering insights into the structural diversity and potential applications of this compound class. One notable example is 5-ethoxy-2-methyl-2h,3h,8h-furo[3,2-g]indole-7-carboxylic acid (C14H15NO4), which features additional functional groups that modify the electronic and spatial properties of the core structure .
This derivative incorporates an ethoxy group at position 5, a methyl substituent at position 2, and a carboxylic acid functionality at position 7, creating a more complex molecular architecture with distinct chemical properties. The presence of these substituents likely influences the compound's solubility, reactivity, and potential biological interactions, making it a valuable subject for comparative studies with the parent 2h-Furo[3,2-g]indole structure .
| Compound | Fusion Pattern | Notable Features | Reported Activities |
|---|---|---|---|
| 2h-Furo[3,2-g]indole | Furan fused to g-face of indole | Basic scaffold with versatile functionalization potential | Not extensively documented |
| Furo[3,2-b]indole derivatives | Furan fused to b-face of indole | 2,4-disubstituted variants studied | Anticancer activity |
| Furo[2,3-b]indole derivatives | Alternative fusion pattern | Studied as CDK2 inhibitors | Potential anticancer applications |
| Bis-4H-furo[3,4-b]indoles | Different fusion with dimeric structure | Complex synthetic targets | Potential DNA bis-intercalators |
These structural variations result in compounds with distinct chemical and biological properties, offering complementary insights into the relationship between molecular structure and function. For instance, bis-4H-furo[3,4-b]indoles have been investigated as potential DNA bis-intercalator precursors, highlighting the diverse applications of different furo-indole architectures .
Additionally, the synthesis of cyclohepta[b]indoles through dearomative cycloaddition reactions using 4H-furo[3,2-b]indoles demonstrates how these heterocyclic systems can serve as valuable synthetic intermediates for accessing more complex polycyclic structures . These diverse applications underscore the importance of furo-indole compounds as versatile building blocks in heterocyclic chemistry and medicinal chemistry research.
Future Research Directions
Synthetic Methodology Development
Future research on 2h-Furo[3,2-g]indole could focus on developing more efficient and selective synthetic routes to access this compound and its derivatives. Current synthetic approaches for related furo-indole systems often involve multi-step procedures with moderate yields, suggesting opportunities for methodological improvements. Advanced catalytic methods, flow chemistry techniques, and green chemistry approaches could potentially enhance the accessibility of 2h-Furo[3,2-g]indole for research applications .
The development of regioselective functionalization strategies would also be valuable for creating diverse libraries of 2h-Furo[3,2-g]indole derivatives with tailored properties. Such methodologies would facilitate structure-activity relationship studies and expand the potential applications of this compound class in medicinal chemistry and materials science. Collaborative efforts between synthetic organic chemists and computational chemists could guide the design of optimal synthetic pathways and predict the properties of target compounds .
Biological Evaluation
Comprehensive biological screening of 2h-Furo[3,2-g]indole and its derivatives represents another important direction for future research. Given the promising biological activities observed in related furo-indole compounds, systematic evaluation of 2h-Furo[3,2-g]indole derivatives could potentially identify compounds with valuable therapeutic properties, particularly in the context of anticancer research .
Such biological studies would benefit from a multidisciplinary approach combining medicinal chemistry, molecular biology, and pharmacology. Initial screenings could assess activities against diverse biological targets, followed by more focused investigations of promising candidates. Understanding the molecular mechanisms underlying any observed biological effects would be crucial for rational compound optimization and potential therapeutic development .
Additionally, computational approaches such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses could guide the design of 2h-Furo[3,2-g]indole derivatives with enhanced interactions with specific biological targets. These computational tools, combined with experimental validation, would streamline the process of identifying the most promising compounds for further development .
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